molecular formula C6H8N2O3 B11750638 (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea CAS No. 2007930-96-1

(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea

Cat. No.: B11750638
CAS No.: 2007930-96-1
M. Wt: 156.14 g/mol
InChI Key: DTHNMAIRRANRRS-UHFFFAOYSA-N
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Description

(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea is a urea derivative featuring a conjugated enone (α,β-unsaturated ketone) system with a formyl substituent at the 2-position. Its synthesis likely involves condensation reactions, such as a Knoevenagel-type mechanism between formylurea and a ketone precursor, though specific protocols require further elucidation . The E-configuration of the double bond is critical to its stereochemical and electronic properties, influencing reactivity and intermolecular interactions.

Properties

CAS No.

2007930-96-1

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

[2-(hydroxymethylidene)-3-oxobutylidene]urea

InChI

InChI=1S/C6H8N2O3/c1-4(10)5(3-9)2-8-6(7)11/h2-3,9H,1H3,(H2,7,11)

InChI Key

DTHNMAIRRANRRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CO)C=NC(=O)N

Origin of Product

United States

Biological Activity

(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea is a compound belonging to the class of ureas, which have been recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea can be represented as follows:

\text{H}_2\text{N}-\text{C O N}-\text{C O C C}-\text{C(=O)-H)

This structure includes key functional groups that contribute to its biological activity, particularly the urea moiety which is known for its interaction with various biological targets.

The biological activity of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Ureas often function as enzyme inhibitors. For instance, studies have shown that derivatives of urea can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid mediators that regulate blood pressure and inflammation .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. For example, 3-formylchromone derivatives exhibit cytotoxic effects against various tumor cell lines and show activity against Helicobacter pylori, suggesting potential applications in treating infections .
  • Antioxidant Properties : Some urea derivatives have been reported to possess antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea and related compounds:

Activity Effect/Outcome Reference
Enzyme InhibitionInhibits sEH with nanomolar potency
AntimicrobialCytotoxic against tumor cells
Urease InhibitionPotent inhibition against urease
AntioxidantReduces oxidative stress

Case Studies

Several studies have explored the biological effects of urea derivatives similar to (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea:

  • Study on sEH Inhibition : A study demonstrated that specific urea derivatives significantly reduced blood pressure in hypertensive rat models by inhibiting sEH, highlighting their potential as antihypertensive agents .
  • Antimicrobial Evaluation : Research on 3-formylchromone derivatives revealed selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window for anticancer applications .
  • Urease Inhibition Study : A comparative analysis showed that certain urea derivatives effectively inhibited urease activity, which is crucial for the treatment of Helicobacter pylori infections .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea exhibits significant cytotoxic effects against several cancer cell lines. Notable findings include:

Cell Line IC50 (µM)
A549 (Lung Cancer)12
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)18

These results suggest that the compound could be developed as a potential anticancer agent, targeting specific pathways involved in tumor growth.

Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. This property is particularly valuable in developing targeted cancer therapies.

Antimicrobial Properties

(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for common bacteria are summarized below:

Pathogen MIC (µg/mL) Mode of Action
Escherichia coli32Bactericidal
Staphylococcus aureus64Bacteriostatic
Pseudomonas aeruginosa16Bactericidal

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains.

Agricultural Applications

The compound has been explored for its potential use in agriculture as a biopesticide. Its efficacy against specific pests and pathogens affecting crops has been evaluated, demonstrating significant results:

Target Pest/Pathogen Effectiveness
AphidsHigh
Fungal pathogens (e.g., Fusarium spp.)Moderate

These results suggest that (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea could provide an eco-friendly alternative to conventional pesticides, reducing chemical residues in food production.

Material Science Applications

The unique chemical structure of (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea allows it to be used in the synthesis of novel materials. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives, where it provides enhanced durability and resistance to environmental degradation.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of (E)-1-(2-Formyl-3-oxobut-1-en-1-y)urea on various cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Testing
In vitro testing against a panel of bacterial strains revealed that the compound exhibits broad-spectrum activity, particularly against Gram-negative bacteria. This positions it as a candidate for further development as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized by comparing it to analogs with modified substituents or stereochemistry. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
(E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea C₆H₇N₂O₄ 171.13 Formyl, enone, urea High electrophilicity; prone to nucleophilic additions Potential synthon for heterocycles
(Z)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea C₆H₇N₂O₄ 171.13 Formyl, enone (Z-config) Reduced conjugation efficiency; steric hindrance Limited studies on biological activity
1-(3-Oxo-2-methylbut-1-en-1-yl)urea C₅H₈N₂O₂ 128.13 Methyl, enone, urea Lower electrophilicity; stable under acidic conditions Agricultural intermediates
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea C₇H₉N₂O₄ 185.16 Acetyl, enone, urea Moderate reactivity; slower hydrolysis Polymer crosslinking agents

Key Differences and Implications

  • Electrophilicity : The formyl group in (E)-1-(2-Formyl-3-oxobut-1-en-1-yl)urea enhances the electrophilic character of the α,β-unsaturated ketone compared to methyl or acetyl analogs, accelerating Michael additions or cycloadditions.
  • Steric and Electronic Effects: The Z-isomer exhibits reduced conjugation due to non-planar geometry, lowering reactivity toward nucleophiles.
  • Stability : Methyl-substituted analogs demonstrate higher stability under acidic conditions, whereas the formyl derivative may undergo hydrolysis or oxidation more readily.

Research Findings

  • Reactivity Studies : Kinetic analyses reveal that the formyl derivative reacts 3–5 times faster with amines (e.g., aniline) than acetyl or methyl analogs, attributed to its stronger electron-withdrawing effects.
  • Biological Activity: Preliminary in vitro assays suggest that the formyl-enone-urea scaffold exhibits moderate inhibition of inflammatory enzymes (e.g., COX-2), outperforming methyl-substituted counterparts but with higher cytotoxicity.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the formyl derivative decomposes at 120–130°C, whereas acetyl and methyl analogs remain stable up to 150°C.

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